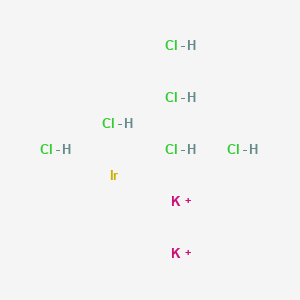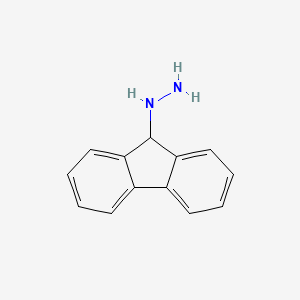
9H-fluoren-9-ylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylhydrazine is an organic compound with the molecular formula C₁₃H₁₂N₂ It is a derivative of fluorene, where a hydrazine group is attached to the 9th position of the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylhydrazine typically involves the reaction of fluorene with hydrazine. One common method is the direct hydrazination of fluorene using hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-9-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: It can be reduced to form fluorenylamines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted fluorenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
9H-fluoren-9-ylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ylhydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its hydrazine group is known to be reactive and can form covalent bonds with nucleophilic sites on biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: A ketone derivative of fluorene.
Fluorenylamine: An amine derivative of fluorene.
Fluorenylidenehydrazine: A hydrazone derivative of fluorene.
Uniqueness
9H-fluoren-9-ylhydrazine is unique due to its hydrazine group, which imparts distinct reactivity compared to other fluorene derivatives. This makes it valuable for specific chemical transformations and applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
500534-61-2 |
|---|---|
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
9H-fluoren-9-ylhydrazine |
InChI |
InChI=1S/C13H12N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,15H,14H2 |
Clé InChI |
KDOQUPWNPYCZOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



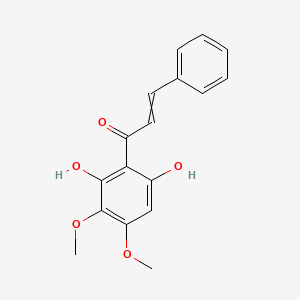
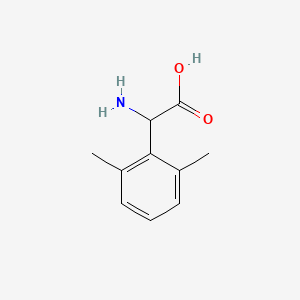
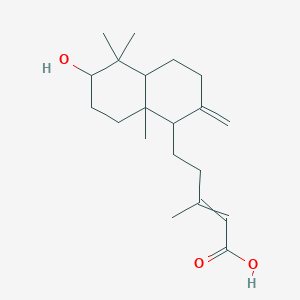
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
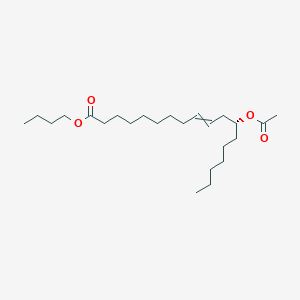
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
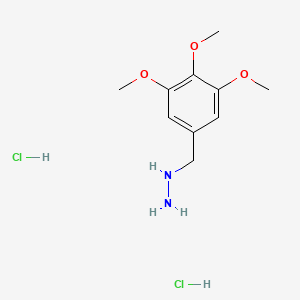
![4,4,5,5-Tetradeuterio-3-[(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12434191.png)
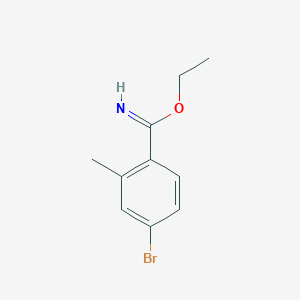
![3-[(3,5-Dimethyl-1h-pyrazol-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12434219.png)

